(3-Aminobutyl)diethylamine dihydrochloride
Overview
Description
(3-Aminobutyl)diethylamine dihydrochloride: is a chemical compound with the molecular formula C8H20N2·2HCl. It is a dihydrochloride salt of (3-aminobutyl)diethylamine, which is a secondary amine. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminobutyl)diethylamine dihydrochloride typically involves the reaction of 3-aminobutylamine with diethylamine under acidic conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, and the product is isolated as a dihydrochloride salt by adding hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.
Chemical Reactions Analysis
(3-Aminobutyl)diethylamine dihydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Corresponding amines
Substitution: Various substituted amines
Scientific Research Applications
(3-Aminobutyl)diethylamine dihydrochloride: has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Aminobutyl)diethylamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a ligand for various receptors and enzymes, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
(3-Aminobutyl)diethylamine dihydrochloride: is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: Other secondary amines, such as diethylamine and triethylamine.
Uniqueness: The presence of the 3-aminobutyl group in this compound distinguishes it from other amines, providing unique chemical and biological properties.
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Properties
IUPAC Name |
1-N,1-N-diethylbutane-1,3-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2.2ClH/c1-4-10(5-2)7-6-8(3)9;;/h8H,4-7,9H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHACXWLYRWBGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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